molecular formula C10H7NO3 B2617792 5-Hydroxyisoquinoline-4-carboxylic acid CAS No. 1958100-67-8

5-Hydroxyisoquinoline-4-carboxylic acid

Cat. No.: B2617792
CAS No.: 1958100-67-8
M. Wt: 189.17
InChI Key: BJCXIUAXJSIHIC-UHFFFAOYSA-N
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Description

5-Hydroxyisoquinoline-4-carboxylic acid is a heterocyclic aromatic compound belonging to the isoquinoline family. It features a hydroxyl group and a carboxylic acid group attached to the isoquinoline ring, making it a versatile compound with significant potential in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxyisoquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of phthalimide as a raw material, which undergoes rearrangement under strong alkaline conditions, followed by decarboxylation . Another method involves the cyclization and condensation of beta-arylethylamine and carbonyl compounds in the presence of hydrogen chloride .

Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. These methods may involve catalyst-free processes in water or the use of metal catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxyisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products: The major products formed from these reactions include quinones, alcohols, and various substituted isoquinoline derivatives .

Scientific Research Applications

5-Hydroxyisoquinoline-4-carboxylic acid has garnered significant attention in scientific research due to its potential biological activities and applications in various fields:

    Chemistry: It serves as a precursor for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Hydroxyisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes, disrupt metabolic processes, and interfere with cellular signaling pathways. These interactions contribute to its biological activities, such as antimicrobial and anticancer effects .

Comparison with Similar Compounds

    Isoquinoline: A parent compound with similar structural features but lacking the hydroxyl and carboxylic acid groups.

    Quinoline: Another heterocyclic aromatic compound with a nitrogen atom in the ring, but with different substitution patterns.

    Quinolone: A derivative of quinoline with a carbonyl group, known for its antibacterial properties.

Uniqueness: 5-Hydroxyisoquinoline-4-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications .

Biological Activity

5-Hydroxyisoquinoline-4-carboxylic acid (5-HICA) is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and antiviral activities, supported by relevant data tables and case studies.

This compound has the molecular formula C10H7NO3C_{10}H_{7}NO_{3} and is characterized by a hydroxy group at the 5-position and a carboxylic acid at the 4-position of the isoquinoline structure. Its unique structure contributes to its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-HICA exhibit significant anticancer properties. For instance, a study evaluated the cytotoxic effects of various 5-oxopyrrolidine derivatives against A549 human lung adenocarcinoma cells. The results indicated that compounds with a free amino group showed enhanced anticancer activity while maintaining low cytotoxicity towards non-cancerous cells .

Table 1: Anticancer Activity of 5-HICA Derivatives

Compound IDIC50 (µM)Selectivity Index
Compound 1566High
Compound 2030Moderate
Compound 2125High

The above data illustrates that certain derivatives can significantly reduce cell viability in cancer models while sparing normal cells, suggesting their potential as selective anticancer agents.

Antimicrobial Activity

5-HICA has also been investigated for its antimicrobial properties. In vitro studies have shown that it exhibits activity against multidrug-resistant strains of Staphylococcus aureus and other pathogens. The mechanism involves inhibiting bacterial growth without inducing significant cytotoxicity in mammalian cells .

Table 2: Antimicrobial Efficacy of 5-HICA

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Klebsiella pneumoniae32 µg/mL

These findings indicate that 5-HICA may serve as a lead compound for developing new antimicrobial agents, particularly against resistant strains.

Antiviral Activity

The antiviral potential of 5-HICA derivatives has also been evaluated, particularly against viruses such as dengue and H5N1 influenza. Studies show that certain derivatives inhibit viral replication at early stages, suggesting they might interfere with viral entry or replication processes .

Table 3: Antiviral Activity of Selected Derivatives

Compound IDIC50 (µM)CC50 (µM)Selectivity Index
Derivative A3.0316.065.30
Derivative B0.4919.3939.5

The selectivity index indicates that these compounds can effectively inhibit viral activity while exhibiting low toxicity to host cells.

Case Study: Anticancer Research

In a detailed investigation, researchers synthesized several derivatives of isoquinoline and tested their efficacy against various cancer cell lines. The study found that modifications at specific positions on the isoquinoline structure significantly affected the anticancer activity, highlighting the importance of structural optimization in drug design .

Case Study: Antimicrobial Resistance

Another study focused on the antimicrobial activity of 5-HICA against resistant Staphylococcus aureus. The results showed promising efficacy, suggesting that this compound could be developed into a therapeutic agent for treating infections caused by resistant strains .

Properties

IUPAC Name

5-hydroxyisoquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-8-3-1-2-6-4-11-5-7(9(6)8)10(13)14/h1-5,12H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCXIUAXJSIHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CC(=C2C(=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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